molecular formula C9H9F4N B12080500 2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine

2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine

Cat. No.: B12080500
M. Wt: 207.17 g/mol
InChI Key: IKVZGNNVBHLLME-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H9F4N It is a fluorinated benzylamine derivative, characterized by the presence of both fluoro and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzylamine precursor. For example, a synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of substituted benzylamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C9H9F4N/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3H,4,14H2,1H3

InChI Key

IKVZGNNVBHLLME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)CN)C(F)(F)F

Origin of Product

United States

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